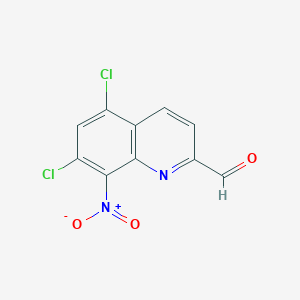
5,7-Dichloro-8-nitroquinoline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-8-nitroquinoline-2-carbaldehyde: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms at positions 5 and 7, a nitro group at position 8, and an aldehyde group at position 2 on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available quinoline derivatives. One common method includes the nitration of 5,7-dichloroquinoline followed by formylation to introduce the aldehyde group at position 2. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and formylation steps to ensure consistent product quality and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 5,7-Dichloro-8-nitroquinoline-2-carboxylic acid.
Reduction: 5,7-Dichloro-8-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology and Medicine: Quinoline derivatives, including this compound, are studied for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical structure allows for the development of products with specific properties and applications.
作用机制
The mechanism of action of 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
相似化合物的比较
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
5,7-Dichloro-2-methyl-8-quinolinol: Another quinoline derivative with potential biological activities.
5,7-Diiodo-8-hydroxyquinoline: Used in the treatment of amoebic infections and as an antiseptic.
Uniqueness: 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which provide distinct reactivity and potential for diverse applications. The combination of these groups allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.
属性
分子式 |
C10H4Cl2N2O3 |
|---|---|
分子量 |
271.05 g/mol |
IUPAC 名称 |
5,7-dichloro-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H4Cl2N2O3/c11-7-3-8(12)10(14(16)17)9-6(7)2-1-5(4-15)13-9/h1-4H |
InChI 键 |
HMNJXGVYHHFIHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)[N+](=O)[O-])N=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


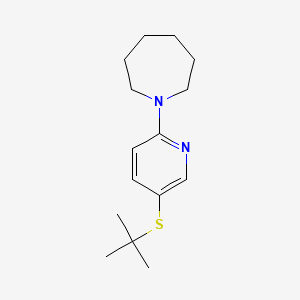
![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)
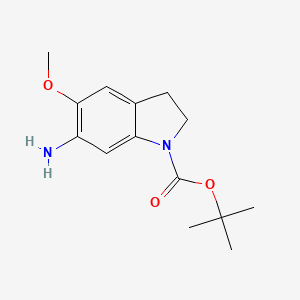
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)

![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)


![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)
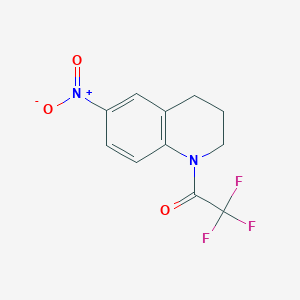
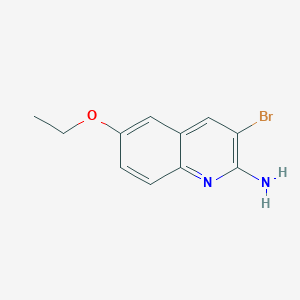
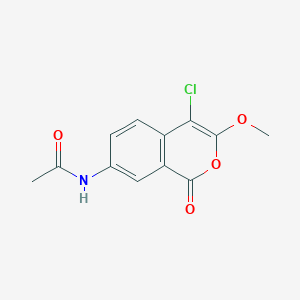
![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)

